N-(2-methoxyphenethyl)picolinamide
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Overview
Description
N-(2-methoxyphenethyl)picolinamide: is an organic compound with the molecular formula C13H12N2O2 It is a derivative of picolinamide, where the picolinamide moiety is substituted with a 2-methoxyphenethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methoxyphenethyl)picolinamide typically involves the coupling of 2-methoxyphenethylamine with picolinic acid or its derivatives. One common method includes the reaction of 2-methoxyphenethylamine with picolinic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: N-(2-methoxyphenethyl)picolinamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products:
Oxidation: Formation of 2-methoxyphenylacetic acid.
Reduction: Formation of 2-methoxyphenethylamine.
Substitution: Formation of brominated or nitrated derivatives of the aromatic ring.
Scientific Research Applications
N-(2-methoxyphenethyl)picolinamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metals.
Biology: It has been studied for its potential biological activities, including antifungal and antibacterial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and inflammatory conditions.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenethyl)picolinamide involves its interaction with specific molecular targets. It acts as an inhibitor of poly (ADP-ribose) synthetase, an enzyme involved in DNA repair processes. By inhibiting this enzyme, the compound can induce cell death in cancer cells and reduce inflammation . Additionally, it forms complexes with metal ions, which can enhance its biological activity .
Comparison with Similar Compounds
Picolinamide: A simpler analog with similar biological activities.
Nicotinamide: Another analog with a different substitution pattern on the aromatic ring.
Isonicotinamide: An isomer with the amide group attached to a different position on the pyridine ring.
Uniqueness: N-(2-methoxyphenethyl)picolinamide is unique due to the presence of the 2-methoxyphenethyl group, which enhances its lipophilicity and potentially its biological activity. This substitution also allows for more diverse chemical reactions and applications compared to its simpler analogs .
Properties
Molecular Formula |
C15H16N2O2 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
N-[2-(2-methoxyphenyl)ethyl]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-19-14-8-3-2-6-12(14)9-11-17-15(18)13-7-4-5-10-16-13/h2-8,10H,9,11H2,1H3,(H,17,18) |
InChI Key |
OKTKPNAXEXETIQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2=CC=CC=N2 |
Origin of Product |
United States |
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